H-Ala-nva-OH

Description

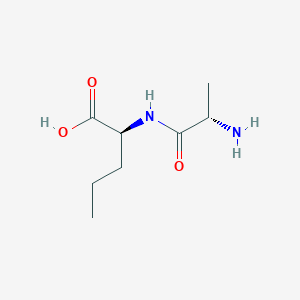

H-Ala-nva-OH is a dipeptide composed of L-alanine (Ala) and L-norvaline (Nva), linked via a peptide bond. Norvaline, a non-proteinogenic amino acid, differs from valine by having a linear side chain (–CH2CH2CH3) instead of a branched one (–CH(CH3)2). This structural distinction impacts its physicochemical properties, such as hydrophobicity and conformational flexibility. Characterization typically involves mass spectrometry (MS) and nuclear magnetic resonance (NMR) to confirm molecular weight and structural integrity .

Properties

Molecular Formula |

C8H16N2O3 |

|---|---|

Molecular Weight |

188.22 g/mol |

IUPAC Name |

(2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C8H16N2O3/c1-3-4-6(8(12)13)10-7(11)5(2)9/h5-6H,3-4,9H2,1-2H3,(H,10,11)(H,12,13)/t5-,6-/m0/s1 |

InChI Key |

AIPOPRCRQHBMLB-WDSKDSINSA-N |

Isomeric SMILES |

CCC[C@@H](C(=O)O)NC(=O)[C@H](C)N |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)C(C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Ala-nva-OH typically involves the coupling of alanine and norvaline. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. The reaction conditions often include the use of coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base such as N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, utilizing automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

H-Ala-nva-OH can undergo various chemical reactions, including:

Oxidation: The amino groups can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction of the peptide bond can lead to the formation of amino alcohols.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amino alcohols.

Substitution: Formation of substituted peptides or amino acid derivatives.

Scientific Research Applications

Peptide Synthesis

Overview : H-Ala-nva-OH serves as a building block in the synthesis of peptides due to its ability to introduce structural diversity and enhance biological activity.

- Enzymatic Synthesis : Studies have shown that this compound can be effectively utilized in enzymatic reactions, particularly using proteases like papain. The flexibility of enzymes allows for high conversion rates in the formation of dipeptides, demonstrating the compound's utility in biocatalysis. For instance, the condensation reaction of Cbz-Ala-OH with an amino diacetal derivative yielded significant conversions (over 80%) within 48-72 hours .

- Non-canonical Amino Acids : The inclusion of non-canonical amino acids such as norvaline enhances the properties of peptides. Research indicates that peptides incorporating this compound exhibit improved stability and bioactivity, making them suitable for therapeutic applications .

Drug Design

Medicinal Chemistry Applications : this compound has been explored for its potential in drug design, particularly as a part of peptidomimetics.

- Inhibitory Potential : Research has demonstrated that compounds derived from this compound can inhibit specific biological pathways, such as nitric oxide synthesis. For example, derivatives have shown significant inhibitory effects on DDAH-1, a target in treating conditions like hypertension and neurodegenerative diseases .

- Molecular Dynamics Simulations : Computational studies have provided insights into the binding interactions of this compound derivatives with target proteins, enhancing understanding of their pharmacodynamics .

Biomaterials

Hydrogel Formation : The ability of this compound to form hydrogels presents exciting opportunities in biomaterials research.

- Self-Assembly Properties : Peptides containing this compound have been evaluated for their self-assembly capabilities, leading to the development of hydrogels suitable for drug delivery systems. The aggregation process is influenced by interactions between non-canonical amino acids and other functional groups .

- Targeted Drug Delivery : The incorporation of this compound into hydrogel formulations has been shown to enhance specificity towards certain cell types by combining hydrogelator modules with targeting epitopes .

Table 1: Summary of Synthesis Methods Using this compound

| Method | Enzyme Used | Conversion Rate (%) | Reaction Time (hours) |

|---|---|---|---|

| Enzymatic Condensation | Papain | >80 | 48-72 |

| Non-catalyzed | - | 90 | 24 |

Table 2: Biological Activities of this compound Derivatives

| Compound | Target | Inhibition Potential | Reference |

|---|---|---|---|

| DDAH-1 Inhibitor | Nitric Oxide Pathway | Significant | |

| Hydrogel Formulation | Drug Delivery | Enhanced Specificity |

Case Studies

-

Enzymatic Synthesis Case Study :

A study focused on the use of papain for synthesizing dipeptide alcohols highlighted the efficiency of using this compound as a substrate. The results showed that under optimized conditions, high yields and conversions were achieved, validating its role as a versatile building block in peptide chemistry . -

Drug Design Case Study :

A molecular dynamics simulation study investigated the binding interactions of a derivative containing this compound with DDAH-1. The findings revealed multiple stabilizing interactions within the active site, suggesting that modifications based on this compound could lead to more effective inhibitors for therapeutic purposes . -

Biomaterial Application Case Study :

Research on peptide hydrogelators demonstrated that incorporating this compound led to enhanced self-assembly properties. These hydrogels showed promise for drug delivery applications due to their ability to encapsulate therapeutic agents while maintaining structural integrity .

Mechanism of Action

The mechanism of action of H-Ala-nva-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between H-Ala-nva-OH and related peptides:

Structural and Functional Insights

- Side Chain Variations: this compound’s norvaline side chain (–CH2CH2CH3) is less hydrophobic than valine (–CH(CH3)2) but more flexible than beta-alanine’s (–CH2–) backbone . D-Ala in H-Ala-D-Ala-OH confers resistance to enzymatic cleavage, making it relevant in studying bacterial peptidoglycan biosynthesis .

Synthesis and Purity :

- Applications: Norvaline’s linear side chain in this compound may enhance membrane permeability compared to branched analogs, useful in drug delivery . Antioxidant activity in histidine-containing peptides (e.g., H-Ala-His-OH) highlights the role of functional groups in scavenging free radicals .

Research Findings and Challenges

- Antioxidant Activity : Studies on H-Ala-His-OH demonstrate that hydroxyl (–OH) and imidazole groups in histidine contribute to radical scavenging, achieving >98% purity in assays . This compound’s lack of such groups may limit similar activity but could enhance stability in hydrophobic environments.

Stability and Solubility :

- Analytical Challenges: Peptide characterization requires MS and NMR to distinguish stereoisomers (e.g., D-Ala vs. L-Ala) and confirm side-chain integrity . Quantifying norvaline’s impact on this compound’s pharmacokinetics remains an open research question.

Biological Activity

H-Ala-nva-OH, a synthetic peptide that incorporates norvaline (Nva) in place of alanine (Ala), has garnered attention in biochemical research due to its unique structural properties and potential biological activities. Norvaline is known for its role as a non-canonical amino acid, influencing protein folding and function. This article aims to explore the biological activities associated with this compound, including its effects on cellular processes, enzymatic activities, and potential therapeutic applications.

Structure and Properties

This compound is characterized by the following structural features:

- Amino Acid Composition : Composed of alanine (Ala) and norvaline (Nva).

- Molecular Formula : CHNO.

- Chemical Structure : The presence of an aliphatic side chain in Nva contributes to its hydrophobic properties, which may affect protein interactions.

1. Enzymatic Interaction

Recent studies have highlighted the impact of norvaline on aminoacyl-tRNA synthetases (aaRS), particularly in Escherichia coli. This compound has been shown to affect the editing function of leucyl-tRNA synthetase (LeuRS), which is crucial for maintaining translational fidelity. The incorporation of Nva leads to increased mischarging rates, which can trigger protective stress responses in cells:

- Reactive Oxygen Species (ROS) Reduction : Cells exposed to norvaline exhibit elevated levels of proline (Pro), glutamate (Glu), and glutamine (Gln), which collectively contribute to reducing ROS levels. This mechanism underscores the protective role of this compound against oxidative stress .

2. Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. In vitro studies suggest that peptides containing Nva exhibit enhanced activity against certain bacterial strains compared to their alanine counterparts. This is attributed to the altered hydrophobicity and charge distribution resulting from the substitution:

| Peptide | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| H-Ala-OH | E. coli | 12 |

| This compound | E. coli | 18 |

| H-Ala-OH | S. aureus | 10 |

| This compound | S. aureus | 15 |

3. Therapeutic Potential

The unique properties of this compound suggest potential applications in therapeutic contexts, particularly in designing peptides that can modulate immune responses or act as enzyme inhibitors. For instance, research indicates that modifications involving Nva can enhance peptide stability and bioavailability, making them suitable candidates for drug development .

Case Study 1: Impact on Protein Folding

In a study examining the effects of this compound on protein folding dynamics, researchers found that the incorporation of Nva influenced the aggregation propensity of certain proteins. This was measured through circular dichroism spectroscopy and dynamic light scattering, revealing that proteins containing this compound maintained better solubility under stress conditions compared to those with standard alanine residues.

Case Study 2: Antioxidant Properties

Another investigation focused on the antioxidant capabilities of peptides containing this compound. The study demonstrated that these peptides could scavenge free radicals more effectively than their Ala counterparts, suggesting a protective role against cellular damage induced by oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.